Structural Distinction: N4,N4-Dimethyl vs. N3,N3-Dimethyl Regioisomer Differentiation
The target compound features dimethyl substitution specifically at the N4 position (4-amino group) of the pyridine-3,4-diamine core, in contrast to the N3,N3-dimethyl regioisomer (CAS 90008-37-0) where substitution occurs at the 3-amino position. This regioisomeric distinction is non-interchangeable in SAR-dependent applications . Patent literature from substituted heterocyclic kinase inhibitors (CN102625797A) explicitly claims compounds incorporating the N4,N4-dimethylpyridine-3,4-diamine scaffold as key intermediates, indicating specific recognition of this regioisomer's utility in medicinal chemistry [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | N4,N4-dimethyl substitution at 4-position amino group; CAS 1211495-74-7 (dihydrochloride) / 5028-28-4 (free base) |
| Comparator Or Baseline | N3,N3-dimethyl substitution at 3-position amino group; CAS 90008-37-0 |
| Quantified Difference | Positional isomerism (4-position vs. 3-position dimethyl substitution) conferring distinct chemical reactivity and biological target recognition profiles |
| Conditions | Structural analysis; patent claims in kinase inhibitor applications |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing patented synthetic routes or maintaining consistency in SAR studies where the substitution position critically affects molecular recognition and target binding.
- [1] Chen G. et al. Substituted heterocyclic compounds as kinases inhibitors and method of use thereof. CN102625797A, 2010. View Source
